1-Methanesulfonyl-2-methylbenzene CAS number
1-Methanesulfonyl-2-methylbenzene CAS number
An In-Depth Technical Guide: Synthesis, Properties, and Applications of 1-Methanesulfonyl-2-methylbenzene (CAS 23276-69-9)
Executive Summary
1-Methanesulfonyl-2-methylbenzene (CAS: 23276-69-9), commonly referred to in literature as o-tolyl methyl sulfone or 2-(methylsulfonyl)toluene, is a highly versatile building block in organic synthesis and medicinal chemistry[1]. The strategic incorporation of the methylsulfonyl (-SO₂CH₃) pharmacophore is a proven methodology in rational drug design used to enhance metabolic stability, modulate lipophilicity, and introduce strong hydrogen-bond acceptors[2]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, complete with self-validating experimental workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of 1-Methanesulfonyl-2-methylbenzene is critical for predicting its behavior in both synthetic reactions and biological systems. The sulfonyl group is strongly electron-withdrawing through both inductive and resonance effects. This deactivates the adjacent aromatic ring toward electrophilic aromatic substitution while increasing its susceptibility to nucleophilic attacks. Furthermore, the ortho-methyl group provides steric hindrance, which locks the conformation of the sulfonyl group relative to the benzene ring, a feature often exploited to improve target-binding specificity.
Table 1: Physicochemical Properties of 1-Methanesulfonyl-2-methylbenzene
| Property | Value | Scientific Significance |
| CAS Number | 23276-69-9 | Unique chemical identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₈H₁₀O₂S | Core atomic composition[1]. |
| Molecular Weight | 170.23 g/mol | Optimal low-MW fragment, leaving ample room for lead generation[1]. |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, ideal for oral bioavailability and membrane crossing[1]. |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | Excellent membrane permeability profile; falls well within the Lipinski Rule of 5 limits[1]. |
| Hydrogen Bond Acceptors | 2 | Facilitates strong dipole interactions with target protein residues[1]. |
| Hydrogen Bond Donors | 0 | Prevents self-aggregation in solution, improving aqueous solubility[1]. |
Mechanistic Pathways in Medicinal Chemistry
The strategic replacement of thioethers (-SCH₃) with methylsulfones (-SO₂CH₃) is a hallmark of modern lead optimization. As a Senior Application Scientist, I frequently utilize this bioisosteric replacement for two primary reasons:
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Metabolic Shielding: Thioethers are highly susceptible to in vivo oxidation by hepatic Cytochrome P450 enzymes, leading to unpredictable pharmacokinetics and potentially toxic sulfoxide metabolites. The fully oxidized sulfone moiety in 1-Methanesulfonyl-2-methylbenzene acts as a metabolic shield, resisting further oxidative degradation[2].
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Target Engagement: The two oxygen atoms on the sulfur center project into a tetrahedral geometry, acting as potent hydrogen-bond acceptors. This geometry allows the molecule to anchor deeply into polar binding pockets of enzymes and receptors, a mechanism widely exploited in the design of COX-2 inhibitors, antiviral therapeutics, and antimicrobial agents[2].
Synthetic Methodologies: Strategic Approaches
Two primary synthetic routes are utilized to generate 1-Methanesulfonyl-2-methylbenzene, each selected based on the availability of precursors and the required stage of functionalization.
Route A: Electrophilic Oxidation of o-Tolyl Methyl Sulfide This classic, highly scalable approach utilizes hydrogen peroxide (H₂O₂) in glacial acetic acid to oxidize the corresponding thioether. The reaction proceeds stepwise: a rapid, highly exothermic oxidation to the sulfoxide, followed by a slower, activation-energy-demanding oxidation to the sulfone[3][4].
Route B: Transition-Metal Catalyzed Cross-Coupling For late-stage functionalization, the Ullmann-type cross-coupling of 2-bromotoluene with sodium methanesulfinate (CH₃SO₂Na) is preferred. Catalyzed by Copper(I) salts and stabilized by ligands (e.g., L-proline or diamines), this route avoids the use of malodorous and toxic thiols[5][6]. The ligand increases the electron density on the Cu(I) center, facilitating the difficult oxidative addition into the strong aryl-bromide bond[7].
Experimental Workflows (Self-Validating Protocols)
Protocols must be self-validating to ensure reproducibility. The following workflows incorporate critical causality checkpoints to ensure safety and high yield.
Protocol 1: Oxidation of o-Tolyl Methyl Sulfide to Sulfone
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Preparation: Dissolve 10.0 mmol of o-tolyl methyl sulfide in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[3].
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Exotherm Control (Causality): Cool the solution to 10°C using an ice bath. Why? The initial oxidation to the sulfoxide is violently exothermic. Cooling prevents thermal runaway and degradation of the starting material[3].
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Oxidant Addition: Slowly add 30.0 mmol (3.0 eq) of 30% aqueous H₂O₂ dropwise.
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Thermal Activation (Causality): Once addition is complete, attach a reflux condenser and heat the mixture to 60-70°C for 4 hours. Why? The sulfoxide intermediate is electron-deficient, making the sulfur atom less nucleophilic. Elevated thermal energy is required to overcome the activation barrier of the second oxidation step to the sulfone[3][4].
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Validation & Quenching: Monitor by TLC (Hexane/EtOAc 3:1). Upon consumption of the sulfoxide, cool the mixture to 0°C. Add saturated aqueous sodium thiosulfate dropwise until a peroxide test strip reads negative. Why? Unreacted peroxides pose a severe explosion hazard during solvent evaporation. Thiosulfate reduction is a mandatory safety validation[8].
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Isolation: Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crystalline product[3].
Protocol 2: Cu-Catalyzed Cross-Coupling of 2-Bromotoluene
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Atmosphere Control (Causality): In a Schlenk tube, combine 2-bromotoluene (1.0 mmol), sodium methanesulfinate (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 mmol). Add 5 mL of anhydrous DMSO. Sparge the mixture with Argon for 15 minutes. Why? Cu(I) is rapidly oxidized to catalytically inactive Cu(II) by atmospheric oxygen. Degassing ensures the catalyst remains in the active +1 oxidation state[5][7].
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Coupling Reaction: Seal the tube and heat at 100-110°C for 24 hours. Why? The L-proline ligand solubilizes the copper and accelerates the oxidative addition, but high thermal energy is still required to break the Ar-Br bond[4][6].
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Workup & Validation: Cool to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 15 mL). Wash the organic layer with 5% aqueous ammonia. Why? Ammonia acts as a strong chelator, stripping residual copper salts from the organic phase, self-validating the purity of the crude extract[4]. Dry and concentrate.
Data Visualization
The following diagram illustrates the proposed catalytic cycle for the cross-coupling methodology described in Protocol 2, highlighting the sequential mechanistic steps.
Proposed Cu(I)/Cu(III) catalytic cycle for cross-coupling of 2-bromotoluene and methanesulfinate.
Sources
- 1. 1-Methanesulfonyl-2-methylbenzene | C8H10O2S | CID 11745064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]
- 4. Exploration of new sulfur-containing analogues for imaging vesicular acetylcholine transporter in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
